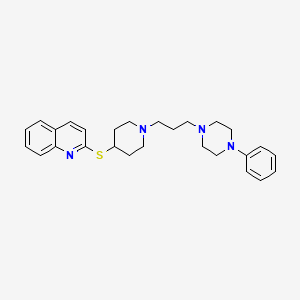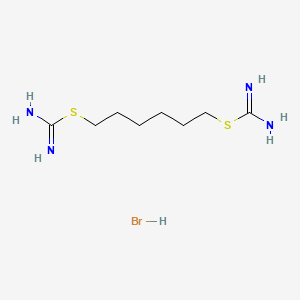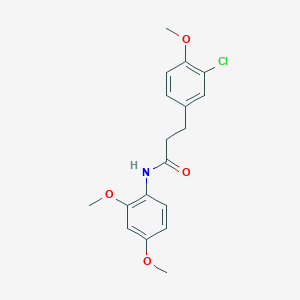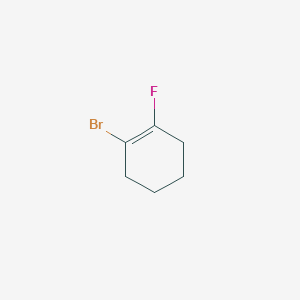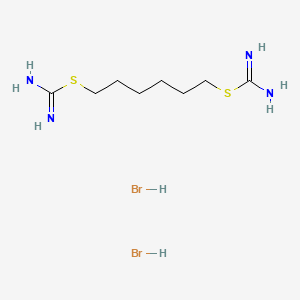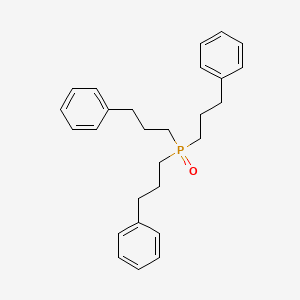![molecular formula C25H23ClPS+ B11947590 Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de trifenil[(fenilsulfanyl)metil]fosfonio es una sal de fosfonio que ha llamado la atención en varios campos de la química debido a sus propiedades y aplicaciones únicas. Este compuesto se caracteriza por la presencia de un grupo trifenilfosfonio unido a un grupo fenilsulfanyl metil, con cloruro como contraión.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de trifenil[(fenilsulfanyl)metil]fosfonio normalmente implica la reacción de trifenilfosfina con un agente alquilante adecuado. Un método común incluye el uso de cloruro de fenilsulfanylmetil como agente alquilante. La reacción se lleva a cabo en una atmósfera inerte, a menudo bajo nitrógeno, para evitar la oxidación. La mezcla de reacción se agita normalmente a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar una conversión completa.
Métodos de producción industrial
A escala industrial, la producción de cloruro de trifenil[(fenilsulfanyl)metil]fosfonio sigue rutas sintéticas similares pero con condiciones optimizadas para un mayor rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción constantes y a escalar la producción de forma eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de trifenil[(fenilsulfanyl)metil]fosfonio experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde el ion cloruro es reemplazado por otros nucleófilos.
Oxidación y reducción: El grupo fenilsulfanyl puede sufrir oxidación para formar sulfoxidos o sulfonas, mientras que el grupo fosfonio puede ser reducido en condiciones específicas.
Reactivos y condiciones comunes
Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen iones hidróxido, alcóxidos y aminas.
Agentes oxidantes: Los agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan para la oxidación del grupo fenilsulfanyl.
Agentes reductores: Los agentes reductores como el hidruro de aluminio y litio pueden utilizarse para la reducción del grupo fosfonio.
Productos principales
Productos de sustitución: Dependiendo del nucleófilo, se pueden formar diversas sales de fosfonio sustituidas.
Productos de oxidación: La oxidación del grupo fenilsulfanyl conduce a la formación de sulfoxidos o sulfonas.
Productos de reducción: La reducción del grupo fosfonio puede producir derivados de fosfina.
Aplicaciones Científicas De Investigación
El cloruro de trifenil[(fenilsulfanyl)metil]fosfonio encuentra aplicaciones en varias áreas de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en reacciones de Wittig para formar alquenos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su uso en el desarrollo de fármacos, especialmente para dirigirse a vías celulares específicas.
Industria: Se utiliza en la síntesis de diversos productos químicos y materiales industriales, como polímeros y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del cloruro de trifenil[(fenilsulfanyl)metil]fosfonio implica su interacción con dianas moleculares específicas. El grupo fosfonio puede interactuar con sitios nucleófilos en moléculas biológicas, mientras que el grupo fenilsulfanyl puede sufrir reacciones redox, influyendo en los estados redox celulares. Estas interacciones pueden modular diversas vías bioquímicas, dando lugar a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de trifenilfosfonio: Carece del grupo fenilsulfanyl, lo que lo hace menos versátil en reacciones redox.
Cloruro de metoximetiltrifenilfosfonio: Contiene un grupo metoximetil en lugar de fenilsulfanyl, lo que lleva a una reactividad y aplicaciones diferentes.
Cloruro de benciltrifenilfosfonio: Presenta un grupo bencilo, que altera su comportamiento químico en comparación con el derivado fenilsulfanyl.
Unicidad
El cloruro de trifenil[(fenilsulfanyl)metil]fosfonio es único debido a la presencia del grupo fenilsulfanyl, que confiere propiedades redox distintas y mejora su utilidad en diversas reacciones químicas y aplicaciones biológicas.
Propiedades
Fórmula molecular |
C25H23ClPS+ |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
triphenyl(phenylsulfanylmethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
Clave InChI |
OAUXBAZCEXSXGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


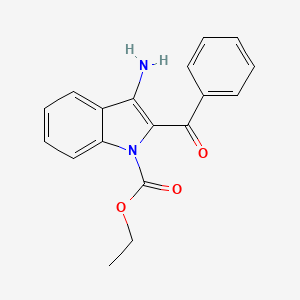


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
